Simurosertib

Descripción general

Descripción

TAK-931 es un inhibidor de molécula pequeña altamente selectivo de la cinasa del ciclo de división celular 7 (CDC7). CDC7 es una cinasa de serina/treonina que juega un papel crucial en el inicio de la replicación del ADN. TAK-931 se ha desarrollado como un posible agente anticancerígeno debido a su capacidad para inducir estrés de replicación e inhibir la proliferación de células tumorales .

Aplicaciones Científicas De Investigación

Ha mostrado una actividad antiproliferativa significativa en modelos animales preclínicos y se ha evaluado en ensayos clínicos para su seguridad, tolerabilidad y eficacia en pacientes con tumores sólidos avanzados . La capacidad del compuesto para inducir estrés de replicación e inhibir el crecimiento tumoral lo convierte en un candidato prometedor para la terapia combinada con otros agentes anticancerígenos, como los inhibidores de PARP y los inhibidores de topoisomerasa .

Análisis Bioquímico

Biochemical Properties

Simurosertib interacts with the CDC7 kinase, a serine/threonine kinase that plays a crucial role in DNA replication . It binds to and inhibits CDC7, preventing the initiation of DNA replication during mitosis . This interaction is ATP-competitive and time-dependent .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It induces S phase delay and replication stress, causing mitotic aberrations through centrosome dysregulation and chromosome missegregation . This results in irreversible antiproliferative effects in cancer cells . It also suppresses the cellular MCM2 phosphorylation at Ser40 (pMCM2) in a dose-dependent manner, leading to a delayed S phase progression, DNA-damage checkpoint activation, and caspase-3/7 activation .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to and inhibiting CDC7 . This prevents the initiation of DNA replication during mitosis, which causes cell cycle arrest and induces apoptosis . It also suppresses DNA repair activity and enhances the biological activity of PARP inhibitors, topoisomerase inhibitors, and platinum compounds in human xenograft models .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound exhibits time-dependent effects. The time to maximum plasma concentration of this compound is approximately 1–4 hours post-dose . Systemic exposure is approximately dose-proportional . Post-treatment pharmacodynamic effects correlating to drug exposure have been observed .

Dosage Effects in Animal Models

In preclinical animal models, this compound demonstrated marked, dose-dependent antitumor activity, without severe body weight loss . It exhibited significant antiproliferative activity in these models .

Metabolic Pathways

This compound is involved in the metabolic pathway of DNA replication, specifically the initiation of DNA replication during mitosis . It interacts with the CDC7 kinase in this pathway .

Subcellular Localization

This compound is likely to be localized in the nucleus given its mechanism of action. It interacts with CDC7, a nuclear protein involved in the initiation of DNA replication

Métodos De Preparación

La síntesis de TAK-931 implica múltiples pasos, incluida la formación de intermediarios clave y su posterior acoplamiento. Las rutas sintéticas detalladas y las condiciones de reacción son propietarias y no se divulgan completamente en la literatura pública. se sabe que el compuesto se sintetiza a través de una serie de reacciones orgánicas que involucran química heterocíclica . Los métodos de producción industrial para TAK-931 también son propietarios, pero normalmente implican procesos de síntesis y purificación a gran escala para garantizar la pureza y la eficacia del compuesto.

Análisis De Reacciones Químicas

TAK-931 experimenta diversas reacciones químicas, centrándose principalmente en su interacción con moléculas biológicas. Se sabe que el compuesto induce estrés de replicación al inhibir la actividad de la cinasa CDC7, lo que lleva a aberraciones mitóticas y efectos antiproliferativos en las células cancerosas . Los reactivos y las condiciones comunes utilizados en estas reacciones incluyen solventes orgánicos, catalizadores y temperaturas de reacción específicas. Los principales productos formados a partir de estas reacciones son típicamente el resultado de la inhibición de CDC7, lo que lleva al arresto del ciclo celular y la apoptosis en las células cancerosas .

Mecanismo De Acción

TAK-931 ejerce sus efectos inhibiendo selectivamente la cinasa CDC7, que es esencial para el inicio de la replicación del ADN. Al inhibir CDC7, TAK-931 induce estrés de replicación, lo que lleva a un retraso en la progresión de la fase S, desregulación del centrosoma y segregación cromosómica errónea . Estos efectos dan como resultado una actividad antiproliferativa irreversible y apoptosis en las células cancerosas. Los objetivos moleculares y las vías involucradas incluyen la fosforilación del componente 2 del complejo de mantenimiento del minicromosoma (MCM2), que es un objetivo directo aguas abajo de CDC7 .

Comparación Con Compuestos Similares

TAK-931 es único en su alta selectividad para la cinasa CDC7 en comparación con otros agentes quimioterapéuticos. Si bien comparte algunas similitudes con otros agentes inductores de estrés de replicación, como la doxorrubicina y el oxaliplatino, TAK-931 tiene un espectro de eficacia y un mecanismo de acción distintos . Compuestos similares incluyen otros inhibidores de CDC7 y agentes que se dirigen a la replicación del ADN y la regulación del ciclo celular. La capacidad única de TAK-931 para inducir estrés de replicación y su potencial para la terapia combinada lo convierten en una adición valiosa al arsenal de agentes anticancerígenos .

Propiedades

IUPAC Name |

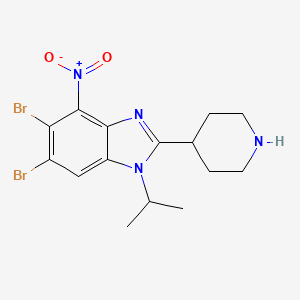

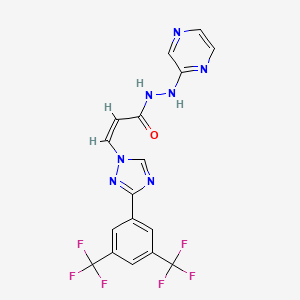

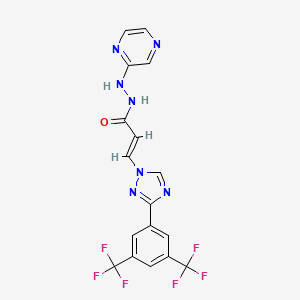

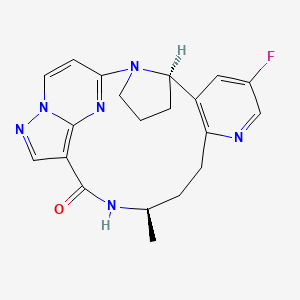

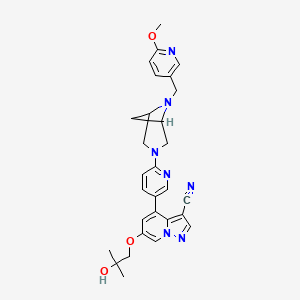

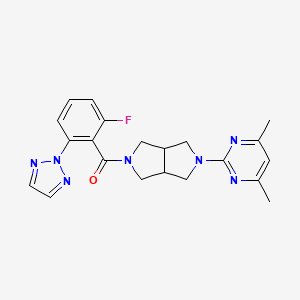

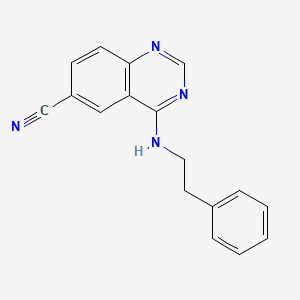

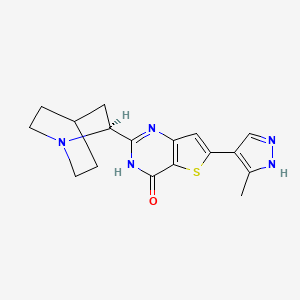

2-[(2S)-1-azabicyclo[2.2.2]octan-2-yl]-6-(5-methyl-1H-pyrazol-4-yl)-3H-thieno[3,2-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5OS/c1-9-11(8-18-21-9)14-7-12-15(24-14)17(23)20-16(19-12)13-6-10-2-4-22(13)5-3-10/h7-8,10,13H,2-6H2,1H3,(H,18,21)(H,19,20,23)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGVXKJKTISMIOW-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1)C2=CC3=C(S2)C(=O)NC(=N3)C4CC5CCN4CC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=NN1)C2=CC3=C(S2)C(=O)NC(=N3)[C@@H]4CC5CCN4CC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1330782-76-7 | |

| Record name | Simurosertib [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1330782767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Simurosertib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16330 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SIMUROSERTIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LST350G3XU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.